molecular formula C13H17BBrFO2 B13526532 2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13526532
M. Wt: 314.99 g/mol
InChI Key: HFZNXSIOXOGBBA-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a bromine, fluorine, and methyl group on the phenyl ring, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

The synthesis of 2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2-fluoro-6-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to create bioconjugates for studying biological processes and developing diagnostic tools.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.

Comparison with Similar Compounds

Similar compounds to 2-(3-Bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

    (3-Bromo-2-fluoro-6-methylphenyl)cyclopropylmethanone: This compound features a cyclopropyl group instead of the boronic ester, making it less versatile in cross-coupling reactions.

    (3-Bromo-2-fluoro-6-methylphenyl)(morpholino)methanone: This compound contains a morpholino group, which may impart different reactivity and applications compared to the boronic ester.

    (3-Bromo-2-fluoro-6-methylphenyl)(thiomorpholino)methanone:

The uniqueness of this compound lies in its boronic ester functionality, which makes it highly valuable in Suzuki-Miyaura coupling reactions and other synthetic applications.

Properties

Molecular Formula

C13H17BBrFO2

Molecular Weight

314.99 g/mol

IUPAC Name

2-(3-bromo-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BBrFO2/c1-8-6-7-9(15)11(16)10(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3

InChI Key

HFZNXSIOXOGBBA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)C

Origin of Product

United States

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